![molecular formula C19H16FNO2 B1305064 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-07-3](/img/structure/B1305064.png)
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Übersicht
Beschreibung
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a complex organic compound with the molecular formula C19H16FNO2 and a molecular weight of 309.33 g/mol . This compound is characterized by its unique structure, which includes a fluorinated quinoline moiety fused with a cyclopentane ring and a benzoic acid group.
Vorbereitungsmethoden
The synthesis of 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid involves multiple steps, typically starting with the preparation of the quinoline core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the quinoline derivative with benzoic acid under suitable conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, enabling the introduction of various substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have demonstrated that derivatives of cyclopenta[c]quinoline exhibit significant antibacterial properties. For instance, compounds synthesized from 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values reported indicate effective antibacterial action:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 50 |
Compound B | S. aureus | 75 |
Compound C | S. agalactiae | 100 |
These findings suggest that the compound could be a lead structure for developing new antibacterial agents .
Synthesis Methodologies
The synthesis of this compound can be achieved through several catalytic reactions. Notable methods include:
- Suzuki Cross-Coupling : This method allows for the formation of biaryl compounds which are crucial in medicinal chemistry.
- Steglich Esterification : Utilized for synthesizing related carboxylic acids with moderate to good yields .
These methodologies highlight the versatility of the compound in organic synthesis and its potential for further modifications to enhance biological activity.
Potential Therapeutic Uses
Given its structural characteristics and biological activities, there is potential for this compound to be explored in therapeutic applications beyond antibacterial activity. Research into its effects on cancer cell lines has shown promise in inhibiting cell proliferation, suggesting its utility in oncology .
Case Studies
Several case studies have documented the efficacy of compounds derived from cyclopenta[c]quinoline frameworks:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of quinoline derivatives that included the target compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the cyclopenta[c]quinoline core significantly influenced antibacterial potency.
-
Cancer Cell Line Studies :
- A study investigated the antiproliferative effects of various quinoline derivatives on human cancer cell lines.
- The findings revealed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Wirkmechanismus
The mechanism of action of 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorinated quinoline moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid include other fluorinated quinoline derivatives and benzoic acid analogs. These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of a fluorinated quinoline and a benzoic acid moiety in this compound distinguishes it from other compounds, potentially offering unique reactivity and biological activity .
Biologische Aktivität
The compound 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid , with the CAS number 436811-07-3 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic implications, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 309.33 g/mol |
CAS Number | 436811-07-3 |
The compound's structure features a cyclopenta[c]quinoline core, which is known for its diverse biological activities. The presence of an 8-fluoro substituent is particularly noteworthy as it may influence the compound's pharmacokinetic properties.
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in cancer therapy. The following mechanisms have been suggested:
- Inhibition of Anti-apoptotic Proteins : The compound may inhibit proteins like Mcl-1 and Bfl-1, which are implicated in cancer cell survival. This inhibition can lead to increased apoptosis in malignant cells while sparing normal cells .
- Selective Binding Profiles : Studies have shown that structurally related compounds can exhibit selective binding to certain proteins involved in apoptotic pathways, suggesting that this compound may also possess such selectivity .
Case Studies and Research Findings
- Cancer Cell Lines : In vitro studies have demonstrated that compounds with similar structures induce apoptosis in various cancer cell lines, including melanoma and leukemia. For instance, concurrent targeting of Mcl-1 and Bfl-1 has shown promising results in enhancing apoptosis in engineered lymphoma cells .
- Binding Affinity Studies : Research utilizing high-throughput screening methods has identified compounds that demonstrate significant binding affinity to Mcl-1 and Bfl-1. For example, a related compound showed a 15-fold improvement in binding affinity compared to existing inhibitors .
- Therapeutic Resistance : The dual inhibition of Mcl-1 and Bfl-1 addresses therapeutic resistance observed in certain cancers. This strategy may enhance the efficacy of existing treatments by overcoming resistance mechanisms associated with these anti-apoptotic proteins .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparative analysis with other compounds targeting similar pathways is presented below:
Compound Name | Target Proteins | Binding Affinity (Ki) | Cancer Type |
---|---|---|---|
Compound A (related structure) | Mcl-1/Bfl-1 | 0.09 ± 0.02 µM | Melanoma |
Compound B (similar scaffold) | Bcl-2/Bcl-xL | >20-fold selectivity | Lymphoma |
4-(8-fluoro...) | Mcl-1/Bfl-1 | TBD | TBD |
Note: TBD indicates data not yet determined.
Eigenschaften
IUPAC Name |
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKQUSGJHPTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388035 | |
Record name | SBB027600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-07-3 | |
Record name | 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB027600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.